

# Application Notes: Sulfo-Cy5 Azide in Expansion Microscopy (ExM)

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## Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B1450006

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## Introduction

Expansion Microscopy (ExM) is a powerful super-resolution imaging technique that achieves nanoscale resolution on conventional fluorescence microscopes by physically expanding the biological specimen.<sup>[1][2][3]</sup> This is accomplished by embedding the sample in a swellable hydrogel, anchoring key biomolecules to the gel matrix, mechanically homogenizing the sample, and then inducing isotropic expansion through dialysis in water.<sup>[4][5]</sup> While effective, a significant challenge in many ExM protocols is the degradation of common fluorophores, such as cyanine dyes (Cy3, Cy5), during the free-radical polymerization step of hydrogel formation, leading to substantial signal loss.<sup>[6][7]</sup>

**Sulfo-Cy5 azide** is a water-soluble, bright, and photostable far-red fluorescent dye designed for "click chemistry."<sup>[8][9][10]</sup> Its azide functional group allows for a highly specific and bio-orthogonal covalent reaction with alkyne-modified molecules.<sup>[9][11]</sup> This property makes it an excellent tool for the "Click-ExM" technique, a variant of ExM that enables the imaging of a wide array of biomolecules beyond proteins and nucleic acids, including lipids, glycans, and small molecules.<sup>[1][12][13]</sup> In Click-ExM, biomolecules are first metabolically labeled with an alkyne-containing precursor. The alkyne group then serves as a handle for covalent attachment of **Sulfo-Cy5 azide**. The dye-labeled biomolecule is subsequently anchored to the hydrogel for expansion. This approach provides a versatile and robust method for super-resolution imaging in various cell and tissue samples.<sup>[13]</sup>

Key Features and Advantages of **Sulfo-Cy5 Azide** for ExM:

- **High Water Solubility:** The sulfo- groups enhance hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents, which is beneficial for preserving sensitive biological structures.[\[8\]](#)[\[10\]](#)[\[14\]](#)
- **Bio-orthogonal Reactivity:** As a click chemistry reagent, it reacts specifically with alkyne groups, ensuring targeted labeling with minimal off-target binding.[\[9\]](#)[\[11\]](#)
- **Bright and Photostable:** Sulfo-Cy5 is a bright fluorophore with high photostability, spectrally similar to Alexa Fluor 647, making it well-suited for high-resolution imaging applications.[\[9\]](#)[\[15\]](#)
- **Versatility:** Enables the labeling of a broad range of alkyne-modified biomolecules, expanding the scope of targets for ExM.[\[1\]](#)[\[12\]](#)

## Quantitative Data

**Table 1: Properties of Sulfo-Cy5 Azide**

Property	Value	Source
Excitation Maximum (Ex)	~646-648 nm	<a href="#">[15]</a> <a href="#">[16]</a>
Emission Maximum (Em)	~662-671 nm	<a href="#">[15]</a> <a href="#">[16]</a>
Molecular Weight	~833 g/mol	<a href="#">[9]</a> <a href="#">[16]</a>
Extinction Coefficient	~250,000-271,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[10]</a> <a href="#">[16]</a>
Solubility	High in Water, DMSO, DMF	<a href="#">[9]</a> <a href="#">[16]</a>
Reactive Group	Azide (-N <sub>3</sub> )	<a href="#">[11]</a>
Reaction	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	<a href="#">[9]</a> <a href="#">[11]</a>

**Table 2: Typical Performance Metrics in Expansion Microscopy**

Parameter	Typical Value	Description	Source
Linear Expansion Factor	~4.0x - 4.5x	The linear increase in sample size in one dimension after expansion in water.	[2][6]
Iterative ExM (iExM) Factor	~20x	Achieved by performing two successive rounds of expansion.	[4]
Effective Lateral Resolution (proExM)	~70 nm	The resolution achievable on a conventional microscope after ~4.5x expansion.	[3]
Effective Lateral Resolution (iExM)	~25 nm	The resolution achievable after ~20x expansion.	[4]

## Experimental Protocols

### Protocol 1: Click-ExM for Alkyne-Labeled Biomolecules with Sulfo-Cy5 Azide

This protocol is adapted from Click-ExM methodologies and describes the direct labeling of alkyne-modified biomolecules in cultured cells.[1][12]

#### 1. Metabolic Labeling of Cultured Cells

- Culture cells on coverslips (e.g., coated with poly-D-lysine).
- Add the desired alkyne-modified metabolic precursor to the culture medium (e.g., an alkyne-modified amino acid, sugar, or lipid).
- Incubate for a duration appropriate for the specific metabolic label to be incorporated (e.g., 12-48 hours) at 37°C.

## 2. Cell Fixation and Permeabilization

- Wash cells three times with Phosphate-Buffered Saline (PBS).
- Fix cells with a solution of 3% (w/v) formaldehyde and 0.1% (v/v) glutaraldehyde in PBS for 15 minutes at room temperature.
- Wash three times with 100 mM glycine in PBS to quench unreacted aldehydes.
- Permeabilize cells with 0.1% (w/v) saponin in PBS for 5 minutes.[\[12\]](#)
- Wash three times with PBS.

## 3. Click Chemistry Labeling with **Sulfo-Cy5 Azide**

- Prepare the click reaction buffer. For a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the solution should contain:
  - 50  $\mu$ M CuSO<sub>4</sub>
  - 250  $\mu$ M THPTA (ligand to protect the sample and catalyze the reaction)
  - 2.5 mM Sodium Ascorbate (reducing agent, add fresh)
  - 20-50  $\mu$ M **Sulfo-Cy5 Azide** in PBS.[\[17\]](#)
- Incubate the fixed and permeabilized cells with the click reaction buffer for 15-30 minutes at room temperature, protected from light.
- Wash the cells thoroughly three times with PBS to remove unreacted components.

## 4. Anchoring to Gel

- Prepare a 10 mg/mL stock solution of Acryloyl-X SE (AcX) in anhydrous DMSO.[\[2\]](#)
- Dilute the AcX stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.
- Incubate the labeled cells with the AcX solution for 2-3 hours at room temperature (or overnight at 4°C).[\[2\]](#) This step crosslinks primary amines on proteins and other molecules to the future hydrogel.

- Wash twice with PBS for 15 minutes each.

## 5. Gelation

- Prepare the gelation solution on ice. A typical monomer solution consists of:
  - Sodium acrylate
  - Acrylamide
  - N,N'-Methylenebisacrylamide (BIS)
  - Sodium chloride in PBS.[\[2\]](#)
- Assemble a gelation chamber using a slide and coverslips to create a sealed space for the sample.
- Add TEMED (catalyst) and freshly prepared APS (initiator) to the chilled monomer solution and mix quickly.
- Transfer the coverslip with cells into the chamber, add the complete gelling solution, and seal it to prevent oxygen exposure.
- Incubate the chamber at 37°C for 1-2 hours to allow for hydrogel polymerization.[\[7\]](#)

## 6. Digestion

- Carefully extract the gel-embedded sample from the chamber.
- Prepare the digestion buffer: Proteinase K (e.g., 8 units/mL) in a buffer containing Tris-HCl, EDTA, and Triton X-100.
- Incubate the gel in the digestion buffer overnight at 37°C. This step mechanically homogenizes the sample, allowing for isotropic expansion.[\[2\]](#)

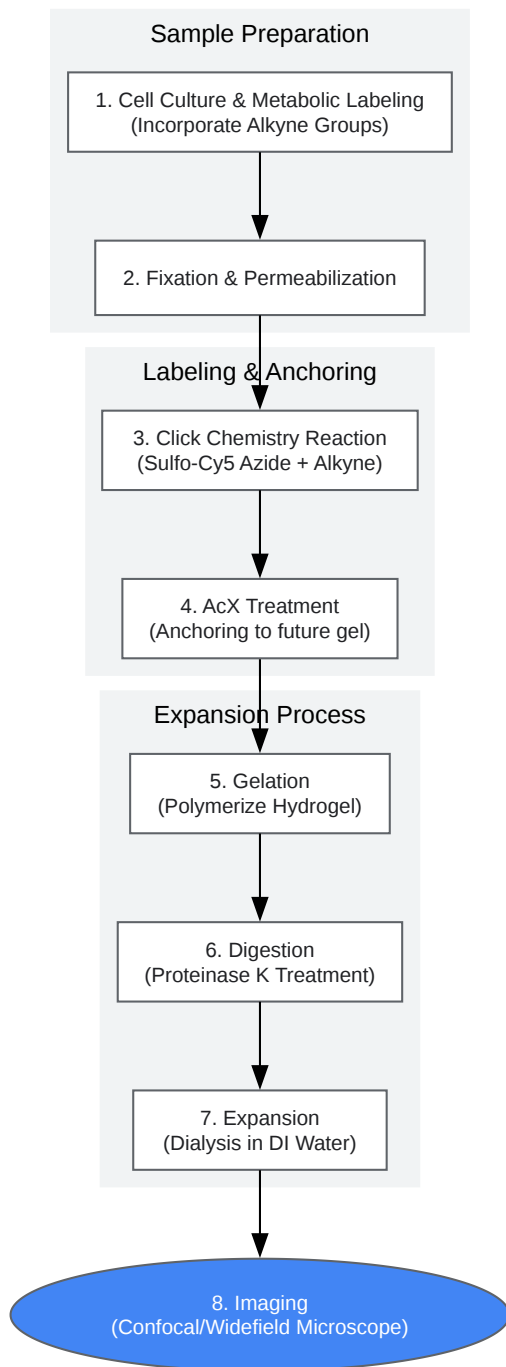
## 7. Expansion and Imaging

- Remove the digestion buffer and wash the gel by placing it in a large volume of deionized water.

- Replace the water several times over 1-2 hours until the gel fully expands. The gel should become transparent and increase in size by approximately 4-4.5x.[\[2\]](#)[\[6\]](#)
- Carefully transfer the expanded gel to an imaging dish (e.g., a glass-bottom dish coated with poly-D-lysine to aid adherence).
- Image the sample using a conventional confocal or widefield microscope equipped with appropriate lasers and filters for Cy5 (e.g., 640/647 nm excitation).

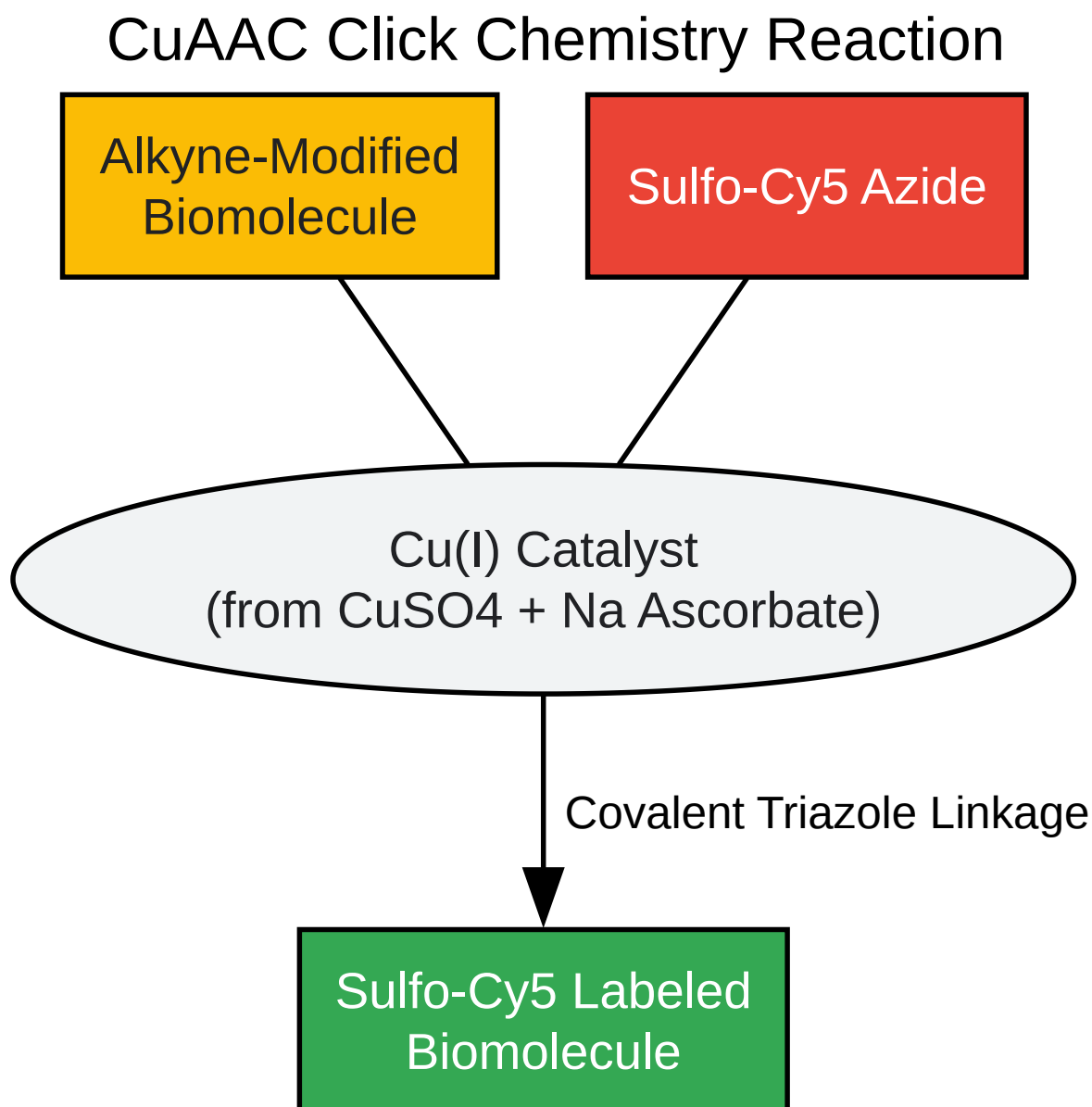
## Diagrams and Workflows

## Click-ExM Experimental Workflow



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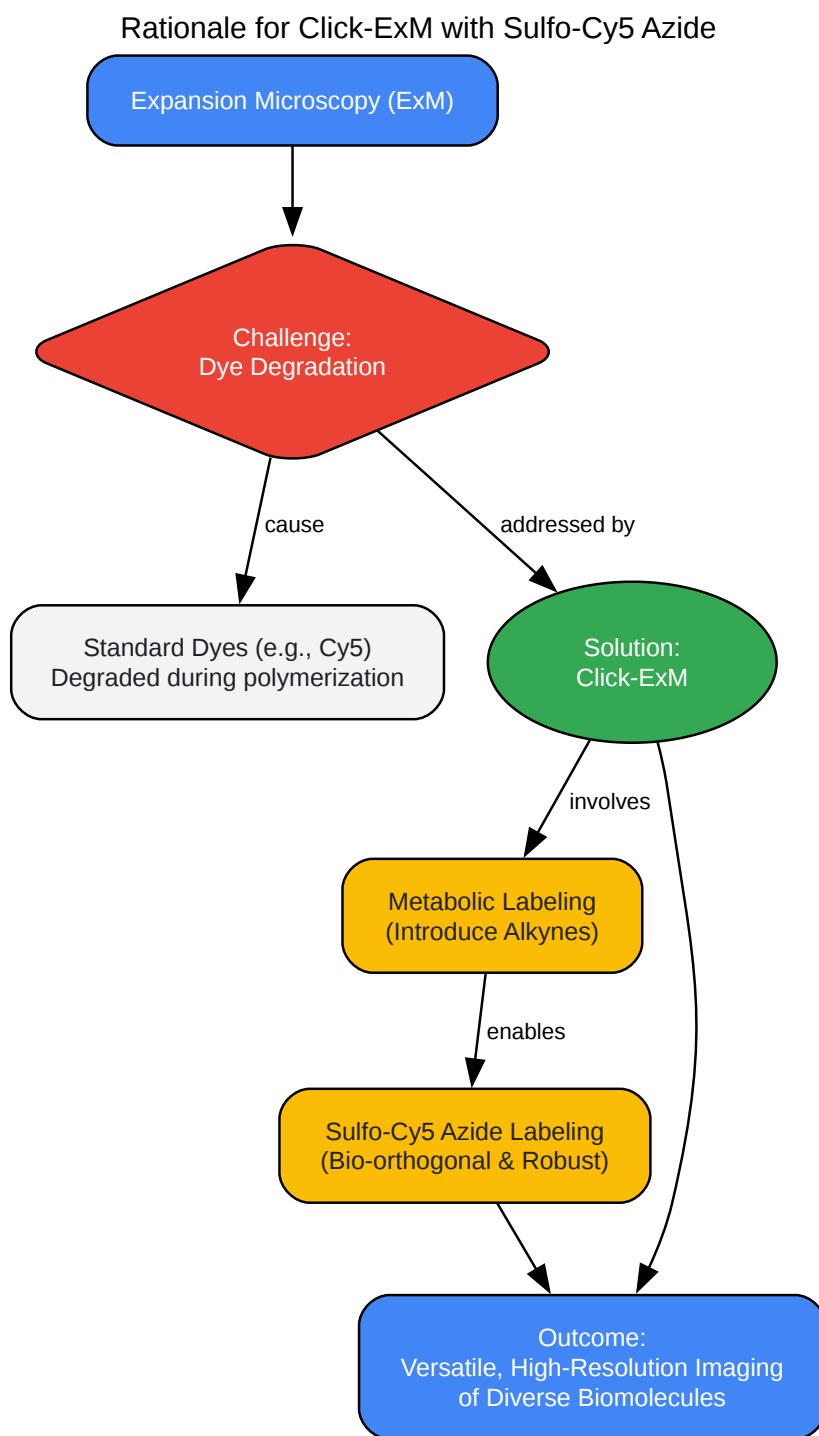
Caption: A flowchart of the Click-ExM protocol using **Sulfo-Cy5 azide**.



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Caption: The CuAAC reaction covalently links **Sulfo-Cy5 azide** to a biomolecule.





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Caption: Logic diagram showing how Click-ExM overcomes dye degradation issues in ExM.

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- To cite this document: BenchChem. [Application Notes: Sulfo-Cy5 Azide in Expansion Microscopy (ExM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450006#sulfo-cy5-azide-in-expansion-microscopy-exm-techniques]

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